2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrimidine moiety, which is associated with various pharmacological activities. This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. Its molecular formula is and it has a molecular weight of approximately 237.25 g/mol .
The synthesis of 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves several steps. One common synthetic route includes:
The detailed steps may involve:
The molecular structure of 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can be described as follows:
InChI=1S/C11H15N3O3/c1-16-7-11(15)14-5-3-9(6-14)17-10-2-4-12-8-13-10/h2,4,8-9H,3,5-7H2,1H3
O=C(C1CC1)N1CCC(Oc2ccncn2)C1
The compound consists of a methoxy group attached to an ethanone structure, which is further substituted with a pyrrolidine ring that has a pyrimidine derivative attached via an ether linkage .
2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions:
These reactions are influenced by the specific functional groups present and the reaction conditions employed .
The mechanism of action for 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is not fully elucidated but is believed to involve interactions with multiple biological targets:
The physical and chemical properties of 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone include:
Property | Value |
---|---|
Molecular Weight | 237.25 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
These properties play a crucial role in determining the behavior of the compound in various applications and reactions .
2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4